5-(4-乙酰苯基)-2-呋喃甲酸

描述

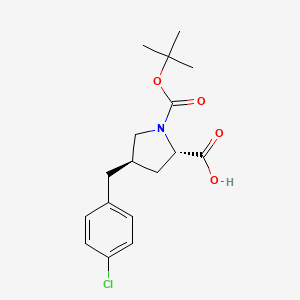

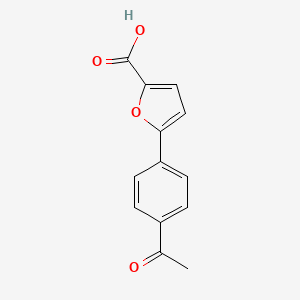

The compound of interest, 5-(4-Acetylphenyl)-2-furoic acid, is a derivative of furoic acid, which is a significant building block in organic synthesis. Furoic acid derivatives have been extensively studied due to their potential applications in various fields, including the synthesis of pharmaceuticals and materials for the polymer industry. The papers provided discuss the synthesis and properties of related furoic acid derivatives, which can offer insights into the behavior and potential applications of 5-(4-Acetylphenyl)-2-furoic acid.

Synthesis Analysis

The synthesis of furoic acid derivatives can be complex, involving multiple steps with varying yields. For instance, the synthesis of 2,5-furandicarboxylic acid (2,5-FDCA) from furoic acid involves a novel route starting from C5-based furfural, which includes bromination, esterification, carbonylation, and hydrolysis steps, achieving a total yield of 65% with high isolated yields in each step . Similarly, the synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones from 4-aryl-2,3-allenoic acids through sequential halolactonization-hydroxylation reactions has been reported, with moderate to good yields . These methods highlight the potential routes that could be adapted for the synthesis of 5-(4-Acetylphenyl)-2-furoic acid.

Molecular Structure Analysis

The molecular structure of furoic acid derivatives is crucial for their reactivity and properties. X-ray single-crystal diffraction studies have been used to establish the structures of synthesized compounds, such as 3-methyl-4-iodo-5-phenyl-5-hydroxyl-2(5H)-furanone . Understanding the molecular structure is essential for predicting the behavior of 5-(4-Acetylphenyl)-2-furoic acid in various chemical reactions and its potential applications.

Chemical Reactions Analysis

Furoic acid derivatives undergo a variety of chemical reactions. For example, the reduction of 5-substituted-2-furoic acids under controlled conditions followed by esterification can yield methyl 5-alkyl-2,5-dihydro-2-furoates as mixtures of cis- and trans-diastereoisomers . Additionally, the cyclization reaction of 2,3-allenoic acids in the presence of simple allenes catalyzed by palladium acetate can produce furan-2(5H)-one derivatives . These reactions demonstrate the versatility of furoic acid derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of furoic acid derivatives are influenced by their molecular structure. For instance, the spectroscopic properties of 2,5-dihydrofuroates show large long-range coupling constants and two high absorption maxima in the IR spectrum, which are indicative of the ester carbonyl group . These properties are important for the identification and application of these compounds in various fields. The reactivity of the derivatives, as seen in the cyclization reactions, also highlights the influence of the molecular structure on the chemical properties .

科学研究应用

2,5-呋喃二甲酸的生物催化生产

2,5-呋喃二甲酸 (FDCA) 因其作为生物基聚合物生产中石油衍生对苯二甲酸的可持续替代品而备受关注。研究探索了各种合成方法,包括生物催化,其具有温和的条件、成本效益和环境友好性等优点。专注于酶催化和全细胞催化的 FDCA 生物催化生产的研究对于未来高效的生产方法至关重要 (袁等,2019).

5-取代-2,5-二氢-2-呋喃甲酸的合成

已经进行了在 Birch 条件下合成 5-烷基和 5-芳基-2-呋喃甲酸的研究。这项研究发现,这些酸产生甲基 5-烷基-2,5-二氢-2-呋喃酸酯作为具有有趣光谱性质的顺式和反式非对映异构体。此外,5-芳基-2-呋喃甲酸产生 5-芳基戊酸酯或 5-芳基戊-3-烯酸酯,表明在有机合成领域具有广泛的应用 (Masamune、Ono 和 Matsue,1975).

从呋喃甲酸催化合成

从呋喃甲酸催化合成 2,5-FDCA,作为生物质利用中从 C5 到 C6 衍生物的转变,是一项重大进展。此过程涉及溴化、酯化、羰基化和水解,为从糠醛衍生的呋喃甲酸提供了一条新的 FDCA 路线。这种方法对于聚合物工业至关重要,可能会替代对苯二甲酸 (张等,2017).

蜂蜜分析中的高效液相色谱

高效液相色谱法已用于鉴定蜂蜜和蜜露样品中的 2-呋喃甲酸和相关化合物。该方法对于分析天然产物的组成和了解加工食品中的化学转化具有重要意义 (Nozal 等,2001).

呋喃基羧酸的生物合成

使用重组的大肠杆菌细胞对呋喃基羧酸(包括呋喃甲酸)进行生物合成,突出了微生物过程在工业应用中的潜力。这项研究为从生物质衍生的呋喃中合成增值化学品开辟了途径 (王、龚和何,2020).

安全和危害

未来方向

Boronic acids, which are related to 5-(4-Acetylphenyl)-2-furoic acid, are increasingly utilized in diverse areas of research . They have potential applications in various sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Copper-catalyzed asymmetric radical cyanation is also a potential future direction .

作用机制

Target of Action

Compounds with similar structures, such as 1-(4-acetylphenyl)imidazole and 4-acetylphenyl-substituted imidazolium salts, have been found to inhibit enzymes like carbonic anhydrase (hcas) and acetylcholinesterase (ache) . These enzymes play crucial roles in various physiological processes, including fluid balance and neurotransmission .

Mode of Action

Based on the action of structurally similar compounds, it may interact with its targets (like hcas and ache) and inhibit their activity . This inhibition could lead to changes in the physiological processes regulated by these enzymes .

Biochemical Pathways

For instance, hCAs are involved in maintaining pH and fluid balance in the body, while AChE is crucial for terminating synaptic transmission in the nervous system .

Pharmacokinetics

A compound with a similar structure, (3s)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid, is predicted to have high intestinal absorption and blood-brain barrier permeability .

Result of Action

Based on the action of structurally similar compounds, it may lead to changes in fluid balance and neurotransmission due to the inhibition of hcas and ache .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

属性

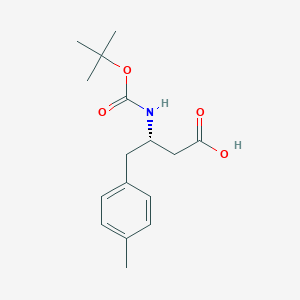

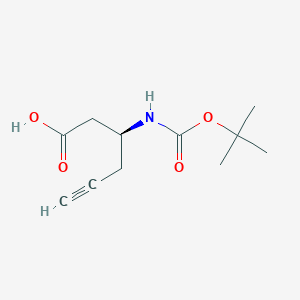

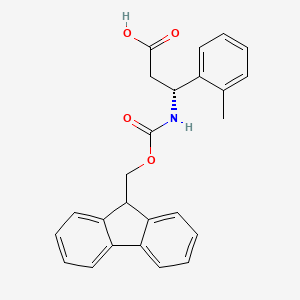

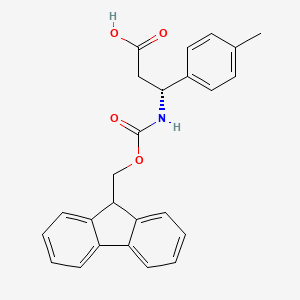

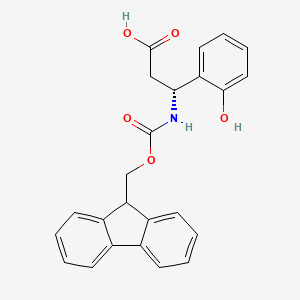

IUPAC Name |

5-(4-acetylphenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-8(14)9-2-4-10(5-3-9)11-6-7-12(17-11)13(15)16/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTWCUABWGGMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366617 | |

| Record name | 5-(4-acetylphenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Acetylphenyl)-2-furoic acid | |

CAS RN |

52938-95-1 | |

| Record name | 5-(4-acetylphenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-acetylphenyl)furan-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。